molecular formula C10H11BrN2 B13184409 1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine

1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine

Cat. No.: B13184409
M. Wt: 239.11 g/mol
InChI Key: LFZRMDCJAUZQTB-UHFFFAOYSA-N
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Description

1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound features a bromine atom at the first position and an isopropyl group at the third position of the imidazo[1,5-a]pyridine core. Imidazo[1,5-a]pyridines are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine typically involves the cyclocondensation of 2-aminopyridine with α-bromoacetone under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which undergoes cyclization to yield the desired imidazo[1,5-a]pyridine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or alcohols.

    Reduction Reactions: The imidazo[1,5-a]pyridine core can be reduced to form dihydroimidazo[1,5-a]pyridine derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

  • Substitution reactions yield various substituted imidazo[1,5-a]pyridine derivatives.
  • Oxidation reactions produce ketones or alcohols.
  • Reduction reactions result in dihydroimidazo[1,5-a]pyridine derivatives.

Scientific Research Applications

1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isopropyl group contribute to the compound’s binding affinity and specificity. The imidazo[1,5-a]pyridine core can interact with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can trigger downstream signaling pathways, resulting in the desired biological effects .

Comparison with Similar Compounds

  • 1-Bromo-2-(propan-2-yl)imidazo[1,5-a]pyridine
  • 1-Bromo-3-(methyl)imidazo[1,5-a]pyridine
  • 1-Bromo-3-(ethyl)imidazo[1,5-a]pyridine

Comparison: 1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkyl groups, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and drug development .

Properties

Molecular Formula

C10H11BrN2

Molecular Weight

239.11 g/mol

IUPAC Name

1-bromo-3-propan-2-ylimidazo[1,5-a]pyridine

InChI

InChI=1S/C10H11BrN2/c1-7(2)10-12-9(11)8-5-3-4-6-13(8)10/h3-7H,1-2H3

InChI Key

LFZRMDCJAUZQTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=C2N1C=CC=C2)Br

Origin of Product

United States

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